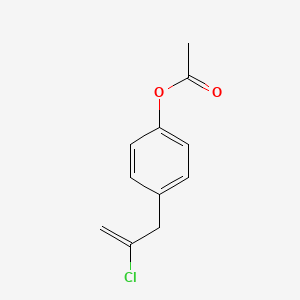

3-(4-Acetoxyphenyl)-2-chloro-1-propene

Description

3-(4-Acetoxyphenyl)-2-chloro-1-propene (CAS Ref: 10-F200315) is an organochlorine compound featuring an acetoxy group (-OAc) at the para position of a phenyl ring, a chlorine substituent at the β-position of a propenyl chain, and an unsaturated allylic system. Its molecular formula is C₁₁H₁₁ClO₂, with a molar mass of 210.66 g/mol.

Properties

IUPAC Name |

[4-(2-chloroprop-2-enyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-8(12)7-10-3-5-11(6-4-10)14-9(2)13/h3-6H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDKOGVYQPDVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641201 | |

| Record name | 4-(2-Chloroprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-85-5 | |

| Record name | 4-(2-Chloroprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetoxyphenyl)-2-chloro-1-propene can be achieved through several methods. One common approach involves the reaction of 4-acetoxybenzaldehyde with allyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetoxyphenyl)-2-chloro-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles like hydroxide ions, amines, or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed

Oxidation: Epoxides, ketones.

Reduction: Alcohols, alkanes.

Substitution: Hydroxy derivatives, amine derivatives, thiol derivatives.

Scientific Research Applications

3-(4-Acetoxyphenyl)-2-chloro-1-propene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Acetoxyphenyl)-2-chloro-1-propene involves its interaction with molecular targets such as enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid and form a phenol derivative, which can further interact with biological molecules. The chlorine atom and propene chain contribute to the compound’s reactivity and ability to form covalent bonds with target proteins, potentially modulating their activity and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

Key Compounds Analyzed :

Critical Analysis :

Role of the Allylic Chloride :

- The allylic chloride in this compound enables alkylation reactions, a feature shared with 2,3-dichloro-1-propene. However, the latter’s additional chlorine at the γ-position allows enzymatic activation via epoxide formation, leading to mutagenicity . In contrast, simpler allylic chlorides like 2-chloro-1-propene lack direct mutagenic activity due to the absence of a leaving group in the allylic position .

This contrasts with 3-(4-N-Butylphenyl)-2-chloro-1-propene, where the electron-donating butyl group reduces electrophilicity, impacting reactivity in substitution reactions .

This difference highlights the structural specificity required for metabolic activation .

Mutagenicity and Toxicity Profiles

- Non-Allylic Analogues: Saturated compounds like propyl chloride or t-butyl chloride lack alkylating properties and mutagenicity entirely, underscoring the necessity of the allylic system for reactivity .

- Allylic vs. Non-Allylic Chlorides: While 2-chloro-1-propene (allylic) shows negligible mutagenicity, 1-chloro-1-propene (non-allylic) is enzymatically activated to form epoxides, albeit to a lesser extent than 2,3-dichloro-1-propene .

Biological Activity

3-(4-Acetoxyphenyl)-2-chloro-1-propene is an organic compound characterized by its unique structural features, including an acetoxy group, a chlorine atom, and a propene chain. This compound is part of the substituted propene derivatives, which are significant in various chemical applications due to their reactivity and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound can be synthesized through the Suzuki-Miyaura coupling reaction involving 4-acetoxyphenylboronic acid and 2-chloro-1-propene, typically using a palladium catalyst under specific conditions to optimize yield and purity.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 224.66 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in several biochemical pathways. The chlorine atom's electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity.

Potential Biological Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Cell Signaling Modulation : It could influence cell signaling pathways through interactions with receptor proteins.

- Antimicrobial Activity : Preliminary studies suggest possible antimicrobial properties, warranting further investigation.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound exhibit promising biological activities:

- Anticancer Activity : A study demonstrated that derivatives of chlorinated propene compounds show cytotoxic effects on various cancer cell lines, suggesting that this compound may share similar properties .

- Pharmacophore Modeling : Pharmacophore models have been developed to understand the structural requirements for biological activity in related compounds. These models highlight the importance of specific functional groups and their spatial arrangements in influencing activity against targets such as histone deacetylases (HDACs).

- Molecular Docking Studies : In silico docking studies have indicated favorable interactions between this compound and several biological targets, reinforcing its potential as a lead compound for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.